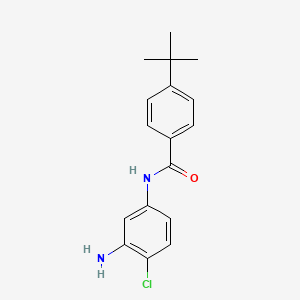

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide

Description

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-13-8-9-14(18)15(19)10-13/h4-10H,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTONOVPUHYTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chloroaniline and 4-tert-butylbenzoic acid.

Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-amino-4-chloroaniline and the carboxylic acid group of 4-tert-butylbenzoic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide has shown promise as a potential therapeutic agent due to its structural characteristics. Research indicates that it may serve as a lead compound for developing new anti-inflammatory and analgesic drugs. Its interactions with various biological receptors could modulate inflammatory pathways, making it relevant for conditions characterized by inflammation .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and T-cell leukemia (Jurkat E6.1) cells. The mechanism of action may involve the inhibition of specific protein kinases associated with cancer progression, similar to other benzamide derivatives .

Biological Probes

The compound can act as a probe to study biological processes involving benzamide derivatives. Its unique structure allows researchers to explore its interactions with enzymes and receptors, providing insights into its mechanism of action through biochemical assays and molecular docking studies .

Specialty Chemicals Development

In industrial applications, N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide can be utilized in the development of specialty chemicals and materials. Its chemical reactivity allows it to participate in various reactions, including substitution reactions and coupling reactions, which are essential in synthesizing more complex molecules .

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide in animal models of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting that this compound may inhibit pathways involved in inflammation.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, researchers assessed the cytotoxicity of this compound against different cancer cell lines using MTT assays. The findings revealed that the compound significantly inhibited cell proliferation in breast and colon cancer cells, indicating its potential as an anticancer agent .

Case Study 3: Mechanistic Studies

Molecular docking studies were conducted to identify the specific targets of N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide in cancer cells. The results suggested interactions with key protein kinases involved in cell signaling pathways, providing a basis for further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key Observations :

- Electron-Donating vs.

- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity, which may improve blood-brain barrier penetration compared to analogs with polar substituents like pentyloxy .

- Synthesis Yields: The methoxy-substituted analog (3gg) showed a moderate yield (44%) in nickel-catalyzed reductive aminocarbonylation, suggesting that amino groups may require optimized conditions for higher efficiency .

Structural Modifications and Drug Design

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide is C17H19ClN2O, with a molecular weight of approximately 302.80 g/mol. The compound consists of a benzamide backbone modified by an amino group and a tert-butyl substituent, which enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H19ClN2O |

| Molecular Weight | 302.80 g/mol |

| Structural Features | Amino group, tert-butyl group, chlorophenyl group |

Anti-inflammatory and Analgesic Properties

Research indicates that N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide may serve as a lead compound for developing new anti-inflammatory or analgesic drugs. Its structural components suggest interactions with various biological receptors, potentially modulating inflammatory pathways.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown antiproliferative activity against breast carcinoma (T47D), colon carcinoma (HT-29), and T-cell leukemia (Jurkat E6.1) cells . The mechanism of action may involve the inhibition of specific protein kinases associated with cancer progression, similar to other benzamide derivatives .

The precise mechanism of action for N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide is still under investigation. However, it is believed to interact with various enzymes and receptors, influencing their activity. Molecular docking studies are essential for elucidating these interactions and identifying specific biological targets.

Interaction Studies

Studies have highlighted the importance of interaction studies to understand how this compound behaves in biological systems. The presence of the amino group suggests potential hydrogen bonding with target proteins, while the tert-butyl and chlorophenyl groups may enhance its binding affinity due to increased lipophilicity.

Synthesis and Chemical Reactions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide typically involves the formation of an amide bond between 3-amino-4-chloroaniline and 4-tert-butylbenzoic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Synthetic Route Overview

- Starting Materials : 3-amino-4-chloroaniline and 4-tert-butylbenzoic acid.

- Amide Bond Formation : Using EDC and HOBt.

- Purification : Techniques such as recrystallization or column chromatography.

Comparison with Similar Compounds

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide can be compared to several structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Chlorophenyl)benzamide | C13H10ClNO | Lacks amino group; simpler structure |

| 4-Amino-N-(tert-butyl)benzamide | C11H16N2O | Different substituent pattern; no chlorine |

| N-(3-Chloro-phenyl)-N'-(tert-butyl)urea | C13H16ClN2O | Urea instead of amide; different reactivity |

Case Studies and Research Findings

Recent studies have focused on the cytotoxic effects of benzamide derivatives, including N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide. One study found that it inhibited cancer cell proliferation through mechanisms involving protein kinase inhibition, demonstrating effectiveness against specific cancer types . Another investigation into its pharmacological properties suggested that it could be a valuable candidate for further development in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-amino-4-chloroaniline and 4-(tert-butyl)benzoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours at 0–5°C). Post-reaction, purification via column chromatography (ethyl acetate/hexane gradient) improves purity. Yield optimization (~80–90%) is achievable by using anhydrous solvents and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be observed?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as multiplets in δ 6.8–8.0 ppm. The tert-butyl group shows a singlet at δ 1.3 ppm. The amine proton (NH₂) resonates as a broad singlet near δ 5.5 ppm .

- ¹³C NMR : The carbonyl (C=O) signal appears at ~168 ppm. The tert-butyl carbons are at ~31 ppm (CH₃) and ~34 ppm (quaternary C) .

- HRMS : Expected molecular ion [M+H]⁺ matches the molecular formula C₁₇H₁₈ClN₂O (calc. 313.1104) .

Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Recrystallization from ethanol/water (7:3 v/v) followed by differential scanning calorimetry (DSC) can confirm the melting point. Solubility studies should use standardized buffers (e.g., PBS pH 7.4) with sonication for 30 min to ensure equilibrium .

Advanced Research Questions

Q. What strategies can be employed to study the compound’s stability under physiological conditions, and how do structural modifications affect its metabolic half-life?

- Methodological Answer :

- Stability Assay : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Metabolic Half-Life : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide ring to reduce CYP450-mediated oxidation. In vivo pharmacokinetic studies in rodent models (IV/PO dosing) with LC-MS/MS analysis quantify bioavailability .

Q. How does the tert-butyl substituent influence binding affinity in target proteins, and what computational methods validate these interactions?

- Methodological Answer : The tert-butyl group enhances hydrophobic interactions in protein pockets (e.g., FXRα ligand-binding domain). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) over 100 ns trajectories can predict binding modes. Validate via surface plasmon resonance (SPR) with recombinant proteins, comparing ΔG values for wild-type vs. mutated binding sites .

Q. What experimental designs are recommended to address contradictory data on the compound’s cytotoxicity across different cell lines?

- Methodological Answer :

- Standardized Assays : Use MTT/WST-1 assays in triplicate across multiple cell lines (e.g., HEK293, HepG2, MCF-7) with controls for solvent effects (DMSO ≤0.1%).

- Mechanistic Follow-Up : Perform RNA-seq to identify differential gene expression (e.g., apoptosis markers like BAX/BCL-2) in sensitive vs. resistant lines. Validate via siRNA knockdown of identified targets .

Q. How can photoinduced catalytic methods (e.g., Cu-catalyzed amidation) improve the scalability of synthesizing derivatives of this compound?

- Methodological Answer : Replace traditional heating with visible-light irradiation (450 nm LED) and a Cu(I)/phenanthroline catalyst. This reduces reaction time from hours to minutes and improves regioselectivity. For example, coupling with substituted anilines achieves >85% yield under ambient temperature, scalable via flow chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.